molecular formula C6H10Br3ClNO3P B1623373 2,2,2-Tribromoethyl morpholinochlorophosphonate CAS No. 57575-15-2

2,2,2-Tribromoethyl morpholinochlorophosphonate

Cat. No.: B1623373
CAS No.: 57575-15-2
M. Wt: 450.29 g/mol
InChI Key: LROSUTJPBMEPEY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Tribromoethyl morpholinochlorophosphonate typically involves the reaction of 2,2,2-tribromoethanol with morpholine and phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 2,2,2-Tribromoethanol is reacted with morpholine in the presence of a base to form the intermediate compound.

    Step 2: The intermediate is then treated with phosphorus oxychloride to yield this compound.

The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality. The compound is typically produced in batches, and the final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Tribromoethyl morpholinochlorophosphonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorophosphonate group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphoramidates, while reactions with alcohols can produce phosphorates .

Mechanism of Action

The mechanism of action of 2,2,2-Tribromoethyl morpholinochlorophosphonate involves its ability to inhibit enzymes such as adenylyl cyclase. The compound binds to the enzyme and prevents ATP from binding to the active site, thereby inhibiting the production of cyclic AMP (cAMP). This inhibition affects various cellular processes regulated by cAMP, including signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Tribromoethyl morpholinochlorophosphonate is unique due to its specific combination of tribromoethyl and morpholinochlorophosphonate groups, which confer distinct reactivity and biological activity. Its ability to act as a phosphorylating agent and enzyme inhibitor makes it valuable in both research and industrial applications .

Properties

IUPAC Name

4-[chloro(2,2,2-tribromoethoxy)phosphoryl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Br3ClNO3P/c7-6(8,9)5-14-15(10,12)11-1-3-13-4-2-11/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROSUTJPBMEPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1P(=O)(OCC(Br)(Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br3ClNO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30973152
Record name 2,2,2-Tribromoethyl morpholin-4-ylphosphonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57575-15-2
Record name Phosphonochloridic acid, 4-morpholinyl-, 2,2,2-tribromoethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57575-15-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Tribromoethyl morpholinochlorophosphonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,2-Tribromoethyl morpholin-4-ylphosphonochloridate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-tribromoethyl morpholinochlorophosphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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